IHVR-17028

α-glucosidase inhibition enzymatic assay structure-activity relationship

IHVR-17028 (CAS 1428247-78-2) is a synthetic imino sugar and potent inhibitor of endoplasmic reticulum (ER) α-glucosidase I, with a reported IC₅₀ of 0.24 ± 0.08 μM. It belongs to the deoxynojirimycin (DNJ) derivative class, specifically a pivalamide DNJ, and was identified through a structure-activity relationship (SAR) study of 120 derivatives of the parent compound CM-10-18.

Molecular Formula C23H44N2O5
Molecular Weight 428.6 g/mol
Cat. No. B13925372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIHVR-17028
Molecular FormulaC23H44N2O5
Molecular Weight428.6 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)N(CCCCCCN1CC(C(C(C1CO)O)O)O)C2CCCCC2
InChIInChI=1S/C23H44N2O5/c1-23(2,3)22(30)25(17-11-7-6-8-12-17)14-10-5-4-9-13-24-15-19(27)21(29)20(28)18(24)16-26/h17-21,26-29H,4-16H2,1-3H3/t18-,19+,20-,21-/m1/s1
InChIKeyDWMQGQSPNDGKJC-PLACYPQZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

IHVR-17028: A High-Potency ER α-Glucosidase I Inhibitor for Broad-Spectrum Antiviral Procurement


IHVR-17028 (CAS 1428247-78-2) is a synthetic imino sugar and potent inhibitor of endoplasmic reticulum (ER) α-glucosidase I, with a reported IC₅₀ of 0.24 ± 0.08 μM [1]. It belongs to the deoxynojirimycin (DNJ) derivative class, specifically a pivalamide DNJ, and was identified through a structure-activity relationship (SAR) study of 120 derivatives of the parent compound CM-10-18 [1]. IHVR-17028 exhibits broad-spectrum antiviral activity in vitro against members of the Flaviviridae (bovine viral diarrhea virus, BVDV; dengue virus, DENV), Arenaviridae (tacaribe virus, TCRV), Bunyaviridae (Rift Valley fever virus, RVFV), and Filoviridae (Ebola virus, EBOV; Marburg virus, MARV) families [1].

Why IHVR-17028 Cannot Be Substituted with Generic ER α-Glucosidase Inhibitors: Evidence-Based Differentiation


While numerous ER α-glucosidase inhibitors (e.g., celgosivir, miglustat, castanospermine) are commercially available, they exhibit substantial variability in target potency, antiviral breadth, and in vivo efficacy [1]. IHVR-17028 was selected from a focused SAR campaign that specifically optimized the DNJ scaffold for enhanced antiviral activity and ADME properties compared to its parent, CM-10-18 [1]. Direct comparative data demonstrate that IHVR-17028 provides a distinct profile: it is a more potent enzyme inhibitor than CM-10-18, demonstrates superior antiviral potency against key viral strains compared to both CM-10-18 and the close analog IHVR-11029 in specific assays, and confers significant survival benefit in lethal filovirus challenge models at defined doses [1]. Substitution with a generic, unoptimized analog would compromise experimental reproducibility and is not supported by the compound's unique quantitative performance metrics detailed below.

IHVR-17028 Procurement Guide: Head-to-Head Quantitative Performance Against Comparator Compounds


IHVR-17028 Demonstrates 2.25-Fold Higher α-Glucosidase I Inhibition Potency Than Parent Compound CM-10-18

In an in vitro enzymatic assay using rat ER α-glucosidase I, IHVR-17028 exhibited an IC₅₀ of 0.24 ± 0.08 μM, compared to 0.54 ± 0.12 μM for the parent compound CM-10-18 [1]. This represents a 2.25-fold increase in inhibitory potency, confirming that structural modifications on the DNJ scaffold successfully enhanced target engagement.

α-glucosidase inhibition enzymatic assay structure-activity relationship

IHVR-17028 Exhibits Superior Antiviral Potency Against Tacaribe Virus Compared to IHVR-11029 and CM-10-18

In virus yield reduction assays against tacaribe virus (TCRV, strain 11573), IHVR-17028 achieved an EC₅₀ of 0.26 ± 0.08 μM, which is 12.7-fold more potent than IHVR-11029 (EC₅₀ 3.3 ± 2.7 μM) and 25-fold more potent than CM-10-18 (EC₅₀ 6.5 μM) [1]. All compounds maintained a favorable selectivity window with CC₅₀ values >500 μM.

antiviral TCRV Arenaviridae

IHVR-17028 Provides 12.25-Fold Greater Antiviral Potency Against BVDV Than CM-10-18

Against bovine viral diarrhea virus (BVDV, NADL strain), a surrogate model for hepatitis C virus, IHVR-17028 achieved an EC₅₀ of 0.4 ± 0.6 μM, representing a 12.25-fold improvement over CM-10-18 (EC₅₀ 4.9 ± 1.9 μM) [1]. Compared to the close analog IHVR-11029 (EC₅₀ 1.3 ± 0.7 μM), IHVR-17028 is 3.25-fold more potent.

antiviral BVDV Flaviviridae

IHVR-17028 Confers Significant Protection in a Lethal Mouse Model of Marburg Virus Infection

In a mouse model of lethal Marburg virus (MARV) infection, oral administration of IHVR-17028 at 50 mg/kg initiated one day prior to viral challenge resulted in significant protection against MARV-induced death as determined by logrank analysis [1]. This represents a key differentiator from earlier-generation imino sugars, which lack comparable in vivo efficacy data.

in vivo efficacy Marburg virus Filoviridae

IHVR-17028 Exhibits a Favorable Cytotoxicity Profile with a Therapeutic Index Exceeding 1250

Across multiple cell lines (MDBK, Huh7.5, BHK), IHVR-17028 consistently demonstrated CC₅₀ values greater than 500 μM in MTT assays, with no evidence of cytotoxicity at the highest tested concentration [1]. This yields a minimum therapeutic index (CC₅₀/EC₅₀) exceeding 1250 based on its most potent antiviral EC₅₀ of 0.26 μM against TCRV.

cytotoxicity selectivity safety profile

IHVR-17028 Pharmacokinetics: Characterized Oral Bioavailability and Short Half-Life Enable Defined In Vivo Dosing Regimens

In pharmacokinetic analysis in rats, IHVR-17028 (75 mg/kg, oral gavage) exhibited a Cₘₐₓ of 0.18 μg/ml, a Tₘₐₓ of 1.56 hours, an oral bioavailability (F%) of 12%, and a half-life (T₁/₂) of 0.88 hours following intravenous administration [1]. These parameters contrast with the high plasma protein binding (86-88%) and high Caco-2 efflux ratio (31.7) observed for IHVR-17028 [1].

pharmacokinetics ADME in vivo dosing

Optimal IHVR-17028 Application Scenarios Based on Quantitative Evidence


Mechanistic Studies of ER α-Glucosidase I-Dependent Viral Glycoprotein Maturation

Researchers investigating the role of host ER α-glucosidases in viral envelope glycoprotein folding and secretion should select IHVR-17028 due to its high potency (IC₅₀ 0.24 μM) and 2.25-fold improved target engagement compared to the parent compound CM-10-18 [1]. Its well-characterized cytotoxicity profile (CC₅₀ >500 μM) ensures that phenotypic effects are not confounded by off-target toxicity [1].

Broad-Spectrum Antiviral Screening Against Hemorrhagic Fever Viruses

IHVR-17028 is the recommended positive control for antiviral screening panels targeting multiple viral families (Flaviviridae, Arenaviridae, Bunyaviridae, Filoviridae) [1]. Its EC₅₀ values of 0.4 μM (BVDV), 0.26 μM (TCRV), and 0.3 μM (DENV) provide a validated reference point for assessing the potency of novel compounds in virus yield reduction assays [1].

In Vivo Proof-of-Concept Studies for Host-Directed Antiviral Strategies

For preclinical evaluation of host-targeting antivirals, IHVR-17028 offers a validated in vivo efficacy dataset in a lethal Marburg virus mouse model (50 mg/kg, oral, significant protection) [1]. Its defined PK parameters in rats (Cₘₐₓ 0.18 μg/ml, Tₘₐₓ 1.56 h, F% 12%) enable rational study design and exposure-response analysis [1].

Structure-Activity Relationship (SAR) Benchmarking for DNJ-Derived Imino Sugars

IHVR-17028 serves as an optimized benchmark in SAR studies of deoxynojirimycin (DNJ) derivatives. Comparative data against CM-10-18, IHVR-11029, and IHVR-19029 across enzymatic, antiviral, and ADME assays provide a quantitative framework for evaluating new analogs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for IHVR-17028

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.